Perphyllon
Description
Perphyllon is a pharmaceutical compound primarily used for its bronchodilatory and spasmolytic effects. It belongs to the xanthine family, a class of methylxanthines known for their therapeutic roles in respiratory and cardiovascular conditions. The active ingredient in this compound is identified as 7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione (hydroxyethyltheophylline), a theophylline derivative . Proprietary formulations of this compound may exist as standalone hydroxyethyltheophylline or in combination with other agents such as atropine, etofylline, theophylline, and papaverine, particularly in injectable solutions used historically in acute respiratory treatments . Its primary indications include bronchial asthma and chronic obstructive pulmonary disease (COPD), offering an alternative for patients intolerant to ephedrine .
Properties
CAS No. |
8066-99-7 |
|---|---|
Molecular Formula |
C66H80ClN13O18 |
Molecular Weight |
1378.9 g/mol |
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline;(8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;1,3-dimethyl-7H-purine-2,6-dione;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione;7-(2-hydroxyethyl)-1,3-dimethylpurine-2,6-dione;nitrate;hydrochloride |
InChI |
InChI=1S/C20H21NO4.C18H26NO3.C12H12N2O3.C9H12N4O3.C7H8N4O2.ClH.NO3/c1-22-17-6-5-13(10-18(17)23-2)9-16-15-12-20(25-4)19(24-3)11-14(15)7-8-21-16;1-19(2)14-8-9-15(19)11-16(10-14)22-18(21)17(12-20)13-6-4-3-5-7-13;1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-11-7-6(8(15)12(2)9(11)16)13(3-4-14)5-10-7;1-10-5-4(8-3-9-5)6(12)11(2)7(10)13;;2-1(3)4/h5-8,10-12H,9H2,1-4H3;3-7,14-17,20H,8-12H2,1-2H3;3-7H,2H2,1H3,(H2,13,14,15,16,17);5,14H,3-4H2,1-2H3;3H,1-2H3,(H,8,9);1H;/q;+1;;;;;-1 |
InChI Key |
RGRSIBRQWJTNMU-UHFFFAOYSA-N |
SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO.C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.[N+](=O)([O-])[O-].Cl |
Canonical SMILES |
CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CN1C2=C(C(=O)N(C1=O)C)NC=N2.CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCO.C[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.COC1=C(C=C(C=C1)CC2=NC=CC3=CC(=C(C=C32)OC)OC)OC.[N+](=O)([O-])[O-].Cl |
Synonyms |
perphyllon |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Findings and Limitations
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